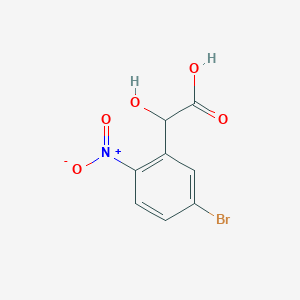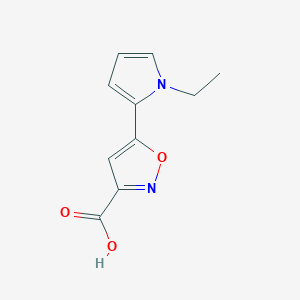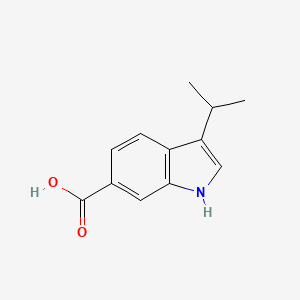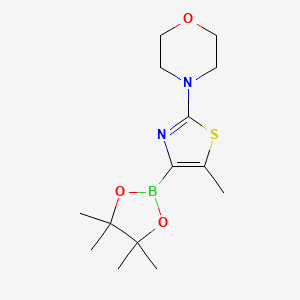
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester is a chemical compound with the molecular formula C16H22BNO3. It is a boronic acid derivative that features a pyrrolidinyl group and a trifluoromethyl group attached to a phenyl ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the formation of the boronic acid intermediate. This can be achieved through the reaction of a suitable aryl halide with a boronic acid reagent under palladium-catalyzed conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a suitable base and solvent to facilitate the reaction.
Pinacol Ester Formation: The final step involves the esterification of the boronic acid intermediate with pinacol to form the desired pinacol ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the development of biologically active molecules and probes.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester involves its ability to form reversible covalent bonds with target molecules. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
- 3-(Trifluoromethyl)phenylboronic Acid Pinacol Ester
- 4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid
Uniqueness
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester is unique due to the presence of both the pyrrolidinyl and trifluoromethyl groups, which impart distinct reactivity and properties. This combination makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry applications.
Propriétés
Formule moléculaire |
C17H21BF3NO3 |
|---|---|
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H21BF3NO3/c1-15(2)16(3,4)25-18(24-15)11-7-8-13(12(10-11)17(19,20)21)22-9-5-6-14(22)23/h7-8,10H,5-6,9H2,1-4H3 |
Clé InChI |
QEBVFXOEKKOUKO-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCC3=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid](/img/structure/B13703529.png)
![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)








![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
